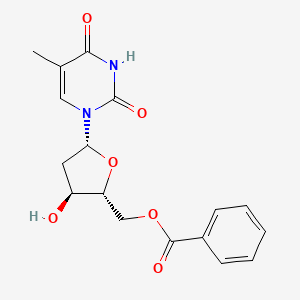![molecular formula C18H19NO3 B11832559 4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-84-9](/img/structure/B11832559.png)
4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is a synthetic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a piperidine ring attached to a furochromenone core. Furochromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Mannich reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furochromenone core to dihydrofurochromenone.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrofurochromenone derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- 8-(Diethylamine)-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 6-Chloro-7-hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-phenyl-chromen-2-one
Uniqueness
4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities.
Propriétés
Numéro CAS |
139395-84-9 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-methyl-8-(piperidin-1-ylmethyl)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-9-17(20)22-18-14(12)5-6-16-15(18)10-13(21-16)11-19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Clé InChI |
UKHNXKDOFZPTME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
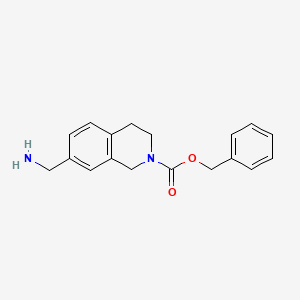
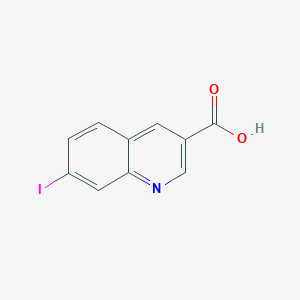
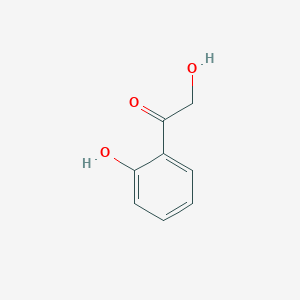
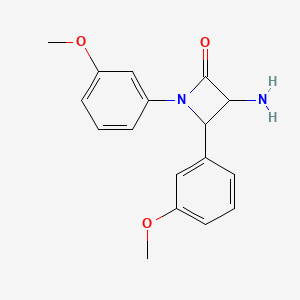



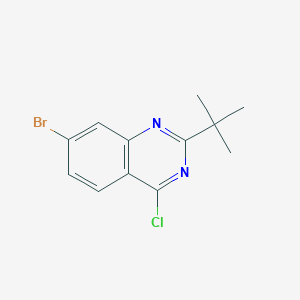

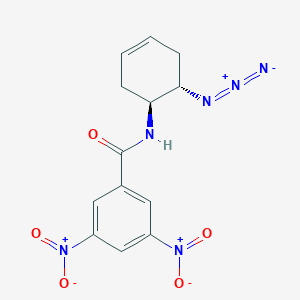
![[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol](/img/structure/B11832539.png)
![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
